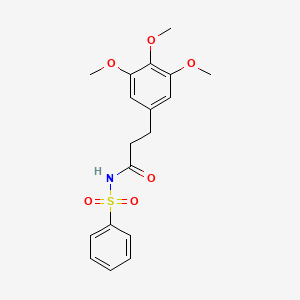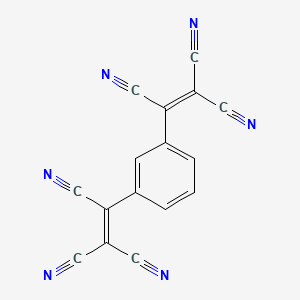![molecular formula C15H15BrO3 B14289860 Benzoic acid;[2-(bromomethyl)phenyl]methanol CAS No. 113187-89-6](/img/structure/B14289860.png)
Benzoic acid;[2-(bromomethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[2-(bromomethyl)phenyl]methanol is an organic compound that combines the structural features of benzoic acid and bromomethyl phenyl methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(bromomethyl)phenyl]methanol typically involves the bromination of toluene derivatives followed by oxidation. One common method is the bromination of benzyl alcohol to form benzyl bromide, which is then oxidized to produce the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts such as manganese or cobalt naphthenate can be employed to enhance the reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[2-(bromomethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other aromatic compounds .
Aplicaciones Científicas De Investigación
Benzoic acid;[2-(bromomethyl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;[2-(bromomethyl)phenyl]methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various industrial and pharmaceutical applications.
Benzyl alcohol: An aromatic alcohol used as a solvent and intermediate in organic synthesis.
2-Bromobenzoic acid: A brominated derivative of benzoic acid with similar reactivity.
Uniqueness
Benzoic acid;[2-(bromomethyl)phenyl]methanol is unique due to the presence of both a bromomethyl group and a benzoic acid moiety.
Propiedades
Número CAS |
113187-89-6 |
|---|---|
Fórmula molecular |
C15H15BrO3 |
Peso molecular |
323.18 g/mol |
Nombre IUPAC |
benzoic acid;[2-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9BrO.C7H6O2/c9-5-7-3-1-2-4-8(7)6-10;8-7(9)6-4-2-1-3-5-6/h1-4,10H,5-6H2;1-5H,(H,8,9) |
Clave InChI |
CCZZGZUPUXHEPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

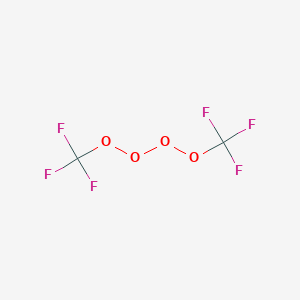
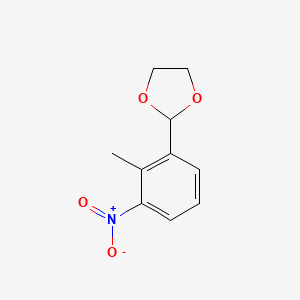
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
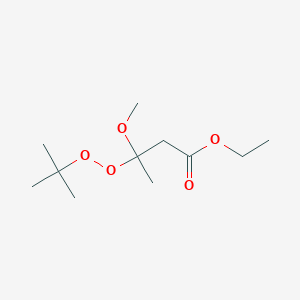
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
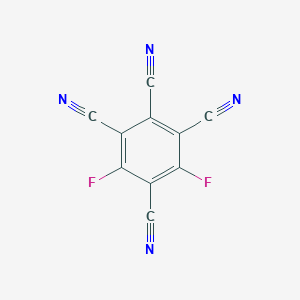
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
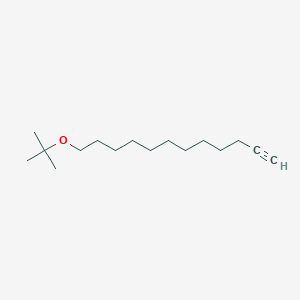
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
